4-(Benzo[d]furan-2-ylcarbonyl)-5-(3-bromophenyl)-3-hydroxy-1-(2-morpholin-4-yl ethyl)-3-pyrrolin-2-one
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Overview
Description
4-(Benzo[d]furan-2-ylcarbonyl)-5-(3-bromophenyl)-3-hydroxy-1-(2-morpholin-4-yl ethyl)-3-pyrrolin-2-one is a complex organic compound that features a benzofuran moiety, a bromophenyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d]furan-2-ylcarbonyl)-5-(3-bromophenyl)-3-hydroxy-1-(2-morpholin-4-yl ethyl)-3-pyrrolin-2-one typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents to form the benzofuran ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Benzo[d]furan-2-ylcarbonyl)-5-(3-bromophenyl)-3-hydroxy-1-(2-morpholin-4-yl ethyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the bromine atom could yield various substituted phenyl derivatives.
Scientific Research Applications
4-(Benzo[d]furan-2-ylcarbonyl)-5-(3-bromophenyl)-3-hydroxy-1-(2-morpholin-4-yl ethyl)-3-pyrrolin-2-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer, bacterial infections, and viral diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 4-(Benzo[d]furan-2-ylcarbonyl)-5-(3-bromophenyl)-3-hydroxy-1-(2-morpholin-4-yl ethyl)-3-pyrrolin-2-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The benzofuran moiety is known for its ability to intercalate into DNA, while the bromophenyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2-(2-(1-benzofuran-2-ylcarbonyl)carbohydrazonoyl)-4-bromophenyl 4-methylbenzoate share structural similarities with the benzofuran moiety.
Morpholine Derivatives: Compounds containing the morpholine ring, such as certain pharmaceuticals, exhibit similar chemical properties and biological activities.
Uniqueness
The uniqueness of 4-(Benzo[d]furan-2-ylcarbonyl)-5-(3-bromophenyl)-3-hydroxy-1-(2-morpholin-4-yl ethyl)-3-pyrrolin-2-one lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C25H23BrN2O5 |
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Molecular Weight |
511.4 g/mol |
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-2-(3-bromophenyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H23BrN2O5/c26-18-6-3-5-17(14-18)22-21(23(29)20-15-16-4-1-2-7-19(16)33-20)24(30)25(31)28(22)9-8-27-10-12-32-13-11-27/h1-7,14-15,22,30H,8-13H2 |
InChI Key |
GHYOIHWSEMCEGP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
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